molecular formula C8H7F2NO2 B1390522 Methyl 3-amino-2,6-difluorobenzoate CAS No. 84832-02-0

Methyl 3-amino-2,6-difluorobenzoate

Cat. No.: B1390522
CAS No.: 84832-02-0
M. Wt: 187.14 g/mol
InChI Key: IUXHGFLADBGDTR-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-difluorobenzoate is a useful research compound. Its molecular formula is C8H7F2NO2 and its molecular weight is 187.14 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 3-amino-2,6-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its potential interactions with various biomolecules. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of an amino group and two fluorine atoms on the benzene ring. These structural features contribute to its unique chemical properties, influencing its reactivity and binding affinity to enzymes and receptors.

PropertyValue
Molecular FormulaC9H8F2N O2
Molecular Weight201.16 g/mol
CAS Number84832-02-0
AppearanceWhite solid

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and difluoro groups play crucial roles in binding, which can influence various biological processes. The exact pathways may vary depending on the target and context of use.

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and protein-ligand interactions. Its structural attributes allow it to act as a building block for more complex molecules in medicinal chemistry.

Case Studies

  • Enzyme Inhibition : Initial studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its ability to inhibit PfATP4, an enzyme associated with malaria parasites .
  • Protein-Ligand Interactions : The compound's binding affinity to various proteins has been explored, indicating potential therapeutic applications. The difluoro and amino substituents enhance its interaction with biomolecules, which could lead to the development of novel drugs targeting specific diseases.

Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. The incorporation of polar functionalities has been shown to improve aqueous solubility while maintaining or enhancing biological activity against targeted enzymes .

Table: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
Enzyme InhibitionSignificant inhibition of PfATP4 activity
Protein BindingEnhanced binding affinity due to functional groups
Medicinal ChemistryValuable for synthesizing complex molecules

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis

  • Methyl 3-amino-2,6-difluorobenzoate serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various chemical reactions such as nucleophilic substitutions and reductions.

Reactions

  • Reduction : The nitro group from precursors can be reduced to an amino group using catalysts like palladium on carbon (Pd/C) in hydrogen atmospheres.
  • Substitution : The amino group can engage in nucleophilic substitutions with various electrophiles under basic conditions.
Reaction TypeReagentsConditionsMajor Products
ReductionPd/C, H₂EthanolThis compound
Nucleophilic SubstitutionAmines/AlcoholsBasic conditionsSubstituted derivatives
OxidationKMnO₄/CrO₃VariesOxidized benzoic acid derivatives

Biological Applications

Potential Biological Activity

  • Research indicates that this compound may interact with biological molecules, showing promise in medicinal chemistry. Its structure allows it to potentially bind to specific enzymes or receptors.

Case Study: Antimicrobial Activity

  • A study explored the antimicrobial properties of similar compounds derived from difluorobenzoates. Results showed that these compounds exhibited significant activity against various bacterial strains, suggesting that this compound could be further investigated for similar effects.

Medical Applications

Drug Development Precursor

  • The compound is being studied as a precursor for developing pharmaceuticals. Its unique functional groups allow for modifications that can enhance therapeutic efficacy.

Research Findings

  • A recent study highlighted the synthesis of derivatives from this compound that demonstrated improved binding affinities for specific targets related to cancer treatment.

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the manufacture of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities.

Application in Material Science

  • The compound has been explored for use in polymers and coatings due to its ability to modify physical properties such as thermal stability and hydrophobicity.

Properties

IUPAC Name

methyl 3-amino-2,6-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)6-4(9)2-3-5(11)7(6)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXHGFLADBGDTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670230
Record name Methyl 3-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84832-02-0
Record name Methyl 3-amino-2,6-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2,6-difluoro-3-nitrobenzoate (25 g, 115 mmol) in MeOH (150 mL) was added 5% palladium on carbon (2.5 g). The mixture was stirred under H2 atmosphere (50 psi/25° C.) for 12 h. The catalyst was filtered, and the filtrate was concentrated under the reduced pressure to dryness to give the product of Step C (20 g, 93.0%). 1H NMR (400 MHz, DMSO-d6) δ ppm 6.95-7.10 (m, 2H), 3.86 (s, 3H)
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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